![molecular formula C9H13N3O B2853191 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one CAS No. 1343201-14-8](/img/structure/B2853191.png)
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one
説明
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyridazine ring The presence of an ethyl group at the 6th position further distinguishes it from other related compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one typically involves the condensation of ethyl 3-methylpyridazine-4-carboxylate with aldimines, followed by intramolecular ring closure. This reaction is often catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)2) under microwave heating . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反応の分析
Nucleophilic Substitution Reactions
The pyridazin-3-one ring undergoes regioselective substitution at position 6 due to electron-withdrawing effects of the carbonyl group. Key reactions include:
The ethyl group at position 6 directs electrophiles to the pyridine nitrogen, enabling selective functionalization . DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilicity through deprotonation.
Cyclization Reactions
The compound participates in annulation reactions to form polycyclic systems:
a) With hydrazonoyl chlorides
Reaction with 4-chlorophenylhydrazonoyl chloride (3a) in EtOH yields:
text7-(4-Chlorophenyl)-5H-pyrazolo[4,3-e]pyrido[4,3-c]pyridazin-6(8H)-one
Characterized by:
b) Acid-catalyzed cyclocondensation
In acetic acid (80°C, 6 hr), forms:
text12-(Quinolin-2-yl)pyrido[3,2-e]bis([1,2,4]triazolo)[4,3-a:4',3'-c]pyrimidine
Key spectral data:
Oxidation/Reduction Pathways
The pyridazinone system shows redox activity:
Process | Conditions | Outcome | Application |
---|---|---|---|
Oxidation | H₂O₂/AcOH (1:2 v/v) | Sulfone formation at position 7 | Bioactivation precursor |
Hydrogenation | H₂/Pd-C (50 psi, 25°C) | Saturation of pyridine ring | Alkaloid synthesis |
The methylsulfonyl derivative (from oxidation) exhibits enhanced hydrogen-bonding capacity (ΔpK_a = 1.8 vs parent compound) .
Pharmacological Modifications
Structure-activity relationship (SAR) studies reveal critical modifications:
a) Esterification
Reaction with 2-chloroethanol/KOH produces:
text6-Ethyl-3-hydroxy-5H-pyrido[4,3-c]pyridazine-6-carboxylate
Biological testing showed:
b) Hydrazide formation
Treatment with hydrazine hydrate yields:
text6-Ethyl-3-hydrazinylpyrido[4,3-c]pyridazin-5(6H)-one
Demonstrated:
Solvent Effects on Reactivity
Polar aprotic solvents significantly enhance reaction rates:
Solvent | Dielectric Constant (ε) | Relative Rate (k/k₀) |
---|---|---|
DMF | 36.7 | 5.2 |
DMSO | 46.7 | 4.8 |
Ethanol | 24.3 | 1.0 |
Acetonitrile | 37.5 | 3.1 |
DBU catalysis in DMF reduces reaction time from 8 hr (EtOH) to 20 min .
Stability Considerations
The compound degrades under:
-
Strong acids (pH < 2): Ring opening via C-N cleavage
-
UV light (λ = 254 nm): 15% decomposition in 24 hr
-
Oxidizing agents: Forms N-oxide byproduct (m/z +16)
Storage recommendations:
This comprehensive profile establishes this compound as a versatile scaffold for medicinal chemistry and materials science applications. Recent advances in flow chemistry (τ = 1.2 min at 100°C) enable gram-scale production of derivatives for preclinical evaluation .
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. The compound 6-Ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to its interaction with specific biological targets involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Drug Delivery Systems
Controlled Release Formulations
One of the notable applications of this compound is in the development of controlled release drug delivery systems. The compound can be incorporated into polymer matrices to create formulations that release therapeutic agents at a controlled rate. This application is particularly relevant for chronic conditions requiring sustained medication delivery.
Biodegradable Implants
The compound's compatibility with biodegradable materials makes it suitable for use in implantable drug delivery devices. Such devices can provide localized treatment while minimizing systemic side effects. Research is ongoing to optimize the formulation for enhanced biocompatibility and drug release profiles.
Case Studies
Study | Focus | Findings |
---|---|---|
Anticancer Activity Study | Evaluated the efficacy of this compound on various cancer cell lines | Demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells |
Antimicrobial Efficacy Assessment | Tested against multiple bacterial strains | Showed effective inhibition of growth in resistant strains |
Controlled Release Formulation Research | Developed polymer-based delivery systems incorporating the compound | Achieved sustained release over extended periods with minimal initial burst effect |
作用機序
The mechanism of action of 6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group and a pyrimidine ring, differing in substitution and ring structure.
Uniqueness
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one is unique due to the presence of the ethyl group at the 6th position and the specific fusion of the pyridine and pyridazine rings.
生物活性
6-Ethyl-2h,3h,5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-one (CAS Number: 1343201-14-8) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- Structure : The compound features a pyridazinone core structure which is crucial for its biological properties.
Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in various neurological processes and could be targeted for therapeutic interventions in neurodegenerative diseases and cognitive disorders .
Antiproliferative Activity
A study evaluated the antiproliferative effects of various pyridazinone derivatives against different hematologic tumor cell lines. The results demonstrated significant cytotoxicity against acute erythroid leukemia (HEL) and chronic myeloid leukemia (K-562) cell lines. For instance, one derivative exhibited an IC₅₀ value of 1.00 ± 0.42 µM against HEL cells, indicating promising selectivity and potency .
Study on nAChR Modulation
In vitro studies have shown that certain derivatives of pyridazinones can enhance the modulation of nAChRs when combined with agonists like nicotine. For example, a compound structurally related to this compound demonstrated an EC₅₀ value of 0.16 µM at α7 nAChRs, suggesting strong modulatory effects that could be beneficial for cognitive enhancement therapies .
Cytotoxicity Profiling
A detailed cytotoxicity profile was conducted on several derivatives against various cancer cell lines. The findings indicated that modifications to the pyridazinone structure could significantly impact biological activity. For instance:
Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
4g | HEL | 1.00 ± 0.42 | >25 |
4g | K-562 | 1.50 ± 0.60 | >20 |
4g | HL-60 | >25 | - |
This table illustrates the potential of these compounds as selective agents against hematologic malignancies while sparing normal cells .
Toxicological Considerations
While exploring the biological activity of this compound and its derivatives, it is crucial to consider their toxicological profiles. Reports indicate that certain derivatives may exhibit harmful effects upon prolonged exposure or high doses. The compound has been classified as potentially harmful if ingested or inhaled and may cause severe health issues with repeated exposure .
特性
IUPAC Name |
6-ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-12-4-3-8-7(6-12)5-9(13)11-10-8/h5H,2-4,6H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSTSBDLDNBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NNC(=O)C=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343201-14-8 | |
Record name | 6-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。